molecular formula C24H27N7O5 B607445 Fgfr4-IN-1 CAS No. 1708971-72-5

Fgfr4-IN-1

货号 B607445
CAS 编号: 1708971-72-5
分子量: 493.524
InChI 键: ZTYSXMGILYNNJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fgfr4-IN-1 is a highly efficient and specific inhibitor that targets the Fibroblast Growth Factor Receptor 4 (FGFR4). It has little effect on other FGFR members and other kinases in the kinome .


Chemical Reactions Analysis

Fgfr4-IN-1 is a small-molecule inhibitor that selectively binds to FGFR4 . It inhibits the FGFR pathway, which is often aberrated in cancers such as cholangiocarcinoma .

科学研究应用

Cancer Treatment

“Fgfr4-IN-1” has been identified as a promising therapeutic target for cancer treatment . FGFRs (Fibroblast Growth Factor Receptors), including FGFR4, play fundamental roles in tumorigenesis and proliferation . Abnormal FGFR4 production is associated with various types of cancer, including breast cancer, pancreatic cancer, and especially hepatocellular carcinoma .

Targeted Therapy

Targeted therapy, which hampers the growth of cancer cells by chemical intervention against specific target biomolecules, is a groundbreaking innovation for cancer treatment . FGFR4 inhibitors have been developed and have shown notable achievement .

Drug Resistance

FGFR4 signaling plays a role in drug resistance . Understanding the role of FGFR4 in cancer development and drug resistance can lead to the development of more effective treatments .

Metabolism Regulation

FGFR4 is an important mediator of homeostasis in the liver . It is required for the maintenance of both lipid and glucose metabolism under normal dietary conditions .

Bile Acid Synthesis

FGFR4 is required for normal down-regulation of the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, in response to FGF19 .

Lung Development

FGFR4 plays a role in postnatal lung development . Understanding the role of FGFR4 in lung development can lead to insights into lung diseases and potential treatments .

Skeletal Muscle Development

FGFR4 may be involved in the development of skeletal muscle cell lineages . Further research into this could lead to advancements in the treatment of muscular disorders .

Immune Response

FGFR4 helps the host resist the invasion of microorganisms and is beneficial for body repair . This suggests potential applications in the development of treatments for infectious diseases .

未来方向

The combination of FGFR4 inhibitors and immune checkpoint blockade is being explored as a potential treatment option for patients with dysregulated FGF/FGFR signaling . Furthermore, FGFR4-targeted liposomes have shown potential to deliver drugs specifically to FGFR4-positive tumor cells .

属性

IUPAC Name

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(3-oxomorpholin-4-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYSXMGILYNNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fgfr4-IN-1

Q & A

Q1: What is the primary mechanism of action of Fgfr4-IN-1, and what are its downstream effects in the context of cancer research?

A1: Fgfr4-IN-1 is a potent and selective inhibitor of fibroblast growth factor receptor 4 (FGFR4). While its precise mechanism of action isn't detailed in the provided abstracts, FGFR4 inhibitors typically function by blocking the binding of fibroblast growth factors (FGFs) to FGFR4. [] This inhibition disrupts downstream signaling pathways, including those involving AKT and MAPK, which are frequently dysregulated in cancer cells. [] By suppressing these pathways, Fgfr4-IN-1 has been shown to inhibit cell viability, proliferation, migration, and invasion in hepatocellular carcinoma cell lines. []

Q2: The research mentions the role of Fgfr4-IN-1 in regulating PD-L1 expression. Can you elaborate on this connection and its potential implications for cancer therapy?

A2: One study found that Fgfr4-IN-1 could suppress the expression of programmed death-ligand 1 (PD-L1) in hepatocellular carcinoma cells. [] This finding is significant because PD-L1 is an immune checkpoint protein often overexpressed by tumor cells to evade immune surveillance. By downregulating PD-L1, Fgfr4-IN-1 could potentially enhance the anti-tumor immune response, making it a promising candidate for combination therapies with immune checkpoint inhibitors. []

Q3: What is the role of signal transducer and activator of transcription 3 (STAT3) in the mechanism of action of Fgfr4-IN-1?

A3: Research suggests that STAT3 is involved in mediating the effects of Fgfr4-IN-1 on PD-L1 expression. [] While Fgfr4-IN-1 can suppress PD-L1, overexpression of STAT3 was found to reverse this inhibitory effect. [] Additionally, STAT3 overexpression promoted cancer cell migration and invasion, counteracting the suppressive effects of Fgfr4-IN-1 on epithelial-mesenchymal transition (EMT). [] These findings highlight the complex interplay between FGFR4 signaling, STAT3 activity, and immune evasion mechanisms in cancer.

Q4: One study mentions the use of “Erdafitinib” in pediatric patients with FGFR alterations. What is the connection between Erdafitinib and Fgfr4-IN-1?

A4: While not explicitly stated in the provided abstracts, both Erdafitinib and Fgfr4-IN-1 are inhibitors of FGFR. Erdafitinib is a pan-FGFR inhibitor, meaning it targets multiple FGFR subtypes (FGFR1, 2, 3, and 4). [] Depending on its specificity, Fgfr4-IN-1 could be structurally similar to Erdafitinib or represent a distinct chemical entity with a narrower target profile. Further research is needed to confirm any direct relationship between these two compounds.

Q5: What are the potential implications of TAF15's regulation of Fgfr4 for future research directions?

A5: The discovery that the atypical RNA-binding protein TAF15 can regulate Fgfr4 expression in Xenopus tropicalis presents a compelling avenue for further research. [] This finding suggests that targeting TAF15 or its downstream effectors could be a potential strategy for modulating FGFR4 activity in cancer. [] Future studies could investigate the role of this regulatory axis in human cancers and explore its potential as a therapeutic target.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。